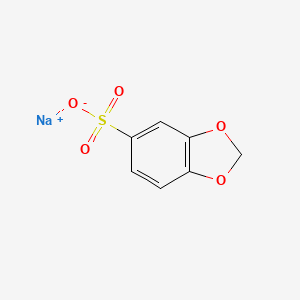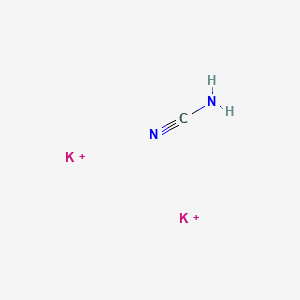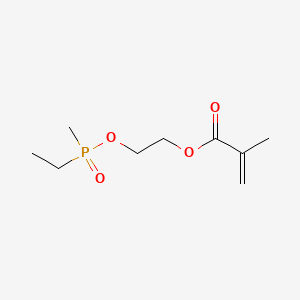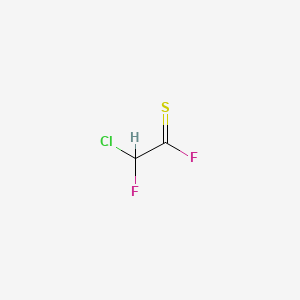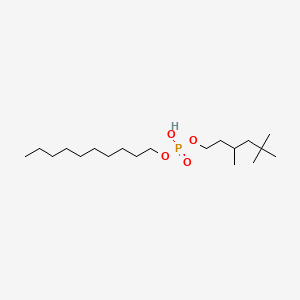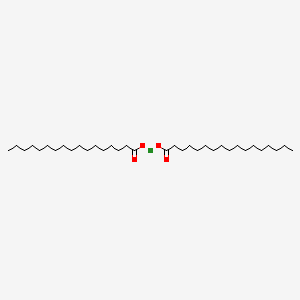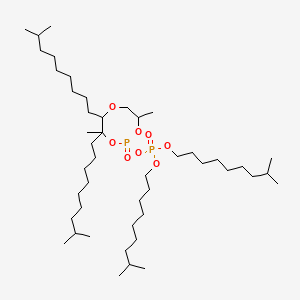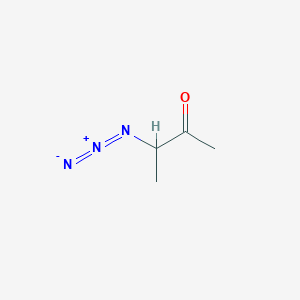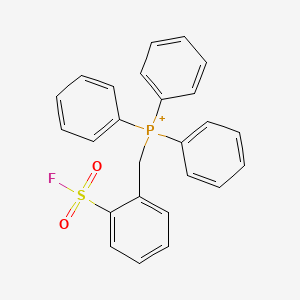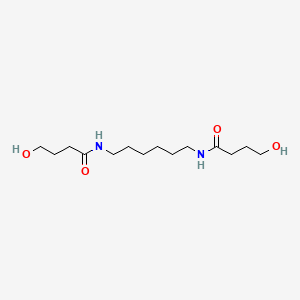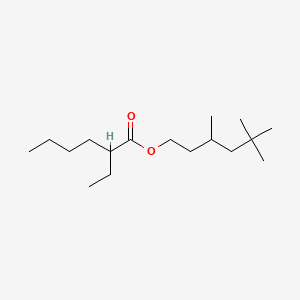
3,5,5-Trimethylhexyl 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5-Trimethylhexyl 2-ethylhexanoate is an organic compound with the molecular formula C17H34O2. It is an ester formed from the reaction of 3,5,5-trimethylhexanol and 2-ethylhexanoic acid. This compound is known for its use in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5,5-Trimethylhexyl 2-ethylhexanoate can be synthesized through an esterification reaction between 3,5,5-trimethylhexanol and 2-ethylhexanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to increase the reaction rate. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethylhexyl 2-ethylhexanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Common Reagents and Conditions
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of 3,5,5-trimethylhexanol and 2-ethylhexanoic acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ester, leading to the formation of carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the ester to the corresponding alcohols.
Major Products Formed
Hydrolysis: 3,5,5-Trimethylhexanol and 2-ethylhexanoic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
3,5,5-Trimethylhexyl 2-ethylhexanoate has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: It is used in the formulation of lubricants, plasticizers, and coatings due to its excellent solubility and stability properties.
Mechanism of Action
The mechanism of action of 3,5,5-trimethylhexyl 2-ethylhexanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical reactions. The compound’s hydrophobic nature allows it to interact with lipid membranes, making it useful in formulations that require enhanced permeability and stability.
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethylhexyl acetate: Similar in structure but with an acetate group instead of an ethylhexanoate group.
2-Ethylhexyl acetate: Contains the same acid component but a different alcohol component.
3,5,5-Trimethylhexyl propionate: Similar structure with a propionate group.
Uniqueness
3,5,5-Trimethylhexyl 2-ethylhexanoate is unique due to its specific combination of 3,5,5-trimethylhexanol and 2-ethylhexanoic acid, which imparts distinct physical and chemical properties. Its stability, solubility, and ability to form stable emulsions make it particularly valuable in industrial applications.
Properties
CAS No. |
85118-40-7 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
3,5,5-trimethylhexyl 2-ethylhexanoate |
InChI |
InChI=1S/C17H34O2/c1-7-9-10-15(8-2)16(18)19-12-11-14(3)13-17(4,5)6/h14-15H,7-13H2,1-6H3 |
InChI Key |
UVKYEIOCJVCWNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCCC(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


